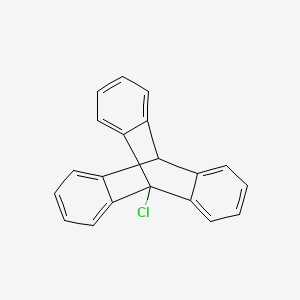
9-Chlorotriptycene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chlorotriptycene is a derivative of triptycene, a unique hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure with a barrelene core
準備方法
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Chlorotriptycene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
類似化合物との比較
9-Chlorotriptycene can be compared with other similar compounds, such as:
9-Bromotriptycene: Similar in structure but with a bromine atom instead of chlorine.
9-Hydroxytriptycene: Formed by the substitution of the chlorine atom with a hydroxyl group.
9-Phosphinotriptycene: Substituted with a phosphine group, used as a model for studying restricted rotation in the solid state.
特性
CAS番号 |
793-40-8 |
|---|---|
分子式 |
C20H13Cl |
分子量 |
288.8 g/mol |
IUPAC名 |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
InChIキー |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















